2-Butyryldimedone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butanoyl-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNOYMBLCEKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(=O)CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391031 | |
| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17450-95-2 | |
| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Butyryldimedone and Its Analogues
Classical Organic Synthetic Routes to 2-Butyryldimedone
The traditional synthesis of this compound is a two-stage process. First, the dimedone core structure is assembled, and second, the butyryl group is appended to the 2-position of this core.
The foundational structure, 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, is not typically formed in a single step but through a sequence of well-known organic reactions. A standard and pedagogically significant route involves a Michael addition followed by an intramolecular Claisen condensation (also known as a Dieckmann cyclization). rsc.orgacs.org
The process commences with the conjugate addition (Michael addition) of a malonic ester, such as diethyl malonate, to an α,β-unsaturated ketone, specifically mesityl oxide (4-methylpent-3-en-2-one). rsc.org This reaction is base-catalyzed, often using sodium ethoxide generated in situ from sodium metal and ethanol. The initial addition creates a 1,5-dicarbonyl intermediate. rsc.org Following this, the base facilitates an intramolecular Claisen condensation, where the molecule cyclizes to form a six-membered ring. rsc.orgacs.org The resulting cyclic β-keto ester is then subjected to saponification (basic ester hydrolysis) with a base like potassium hydroxide, followed by acidification and thermal decarboxylation to yield the final dimedone core. acs.org This multi-step synthesis is a classic example of ring-forming strategy in organic chemistry. rsc.orgacs.org
Once the dimedone core is obtained, the butyryl group (a 1-oxobutyl moiety) is introduced at the C2 position. Classical methods primarily involve two strategies: enolate acylation and direct Lewis acid-catalyzed acylation.
Enolate Acylation: This widely reported method involves the deprotonation of dimedone at the acidic C2 position using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate a stabilized enolate intermediate. This nucleophilic enolate then reacts with an electrophilic butyryl source, typically butyryl chloride, to form the C-acylated product, this compound.
Direct Acylation: An alternative route is the direct acylation of dimedone with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). This approach facilitates an electrophilic substitution at the C2 position. While it avoids the separate step of enolate formation, it requires strict anhydrous conditions to prevent the hydrolysis of the acyl chloride and the catalyst.
A key challenge in the acylation of 1,3-diones like dimedone is controlling the chemoselectivity between C-acylation (forming a C-C bond at the central carbon) and O-acylation (forming an enol ester). The choice of reaction pathway and conditions is crucial in directing the outcome toward the desired this compound product. rsc.org
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.
For the enolate acylation route , the choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride are preferred. The solvent can influence the reactivity of the enolate; for instance, using anhydrous tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C, can help minimize side reactions like over-alkylation.
For the direct Lewis acid-catalyzed acylation , optimization focuses on the catalyst loading and reactant stoichiometry. A molar excess of butyryl chloride (e.g., a 1.2:1 ratio to dimedone) can help drive the reaction to completion. The catalyst loading is typically optimized to be effective without promoting unwanted side reactions; for example, a 10 mol% loading of AlCl₃ has been reported as optimal in analogous systems. Dichloromethane (DCM) is often chosen as the solvent due to its ability to solubilize the reagents and its relative inertness under the reaction conditions.
The table below summarizes typical conditions for classical acylation methods, adapted from protocols for related cyclohexanedione derivatives.
| Parameter | Enolate Acylation | Direct Lewis Acid Acylation |
| Reagents | Dimedone, Butyryl Chloride | Dimedone, Butyryl Chloride |
| Base/Catalyst | Sodium Hydride (NaH) | Aluminum Chloride (AlCl₃) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | -78°C to Room Temperature | 0°C to Room Temperature |
| Key Feature | Formation of a distinct enolate intermediate | Direct electrophilic substitution |
Modern and Sustainable Synthetic Approaches
In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic strategies for this compound and its derivatives increasingly incorporate the principles of green chemistry.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. yale.edu Key principles applicable to the synthesis of dimedone derivatives include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis. yale.eduacs.org
One of the most significant advances in this area is the use of mechanochemistry , specifically solvent-free ball milling. rsc.orgrsc.org This technique involves the grinding of solid reactants together, often with a catalytic amount of a base, eliminating the need for bulk organic solvents. rsc.org This dramatically reduces the generation of volatile organic compound (VOC) waste, a primary goal of green chemistry. Studies on the acylation of dimedone using ball milling have reported high yields (70-75%) with significantly reduced reaction times (under 2 hours). Furthermore, such "one-pot" processes, where multiple reaction steps are carried out in the same vessel, enhance efficiency and reduce waste from intermediate purification steps. acs.org
| Feature | Classical Solution-Based Synthesis | Mechanochemical Synthesis | Green Principle Addressed |
| Solvent Use | High volume of organic solvents (THF, DCM) | Solvent-free or minimal liquid assistance | Safer Solvents & Auxiliaries, Prevention yale.edu |
| Energy Input | Often requires heating or cooling over long periods | Short reaction times at ambient temperature | Design for Energy Efficiency yale.edu |
| Waste | Generates significant solvent and workup waste | Minimal waste generation | Prevention, Atom Economy acs.org |
Catalysis is a cornerstone of green chemistry, as catalytic reagents are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate more waste. yale.eduacs.org
In the context of modern acylation, catalysis plays a crucial role in controlling selectivity. In the mechanochemical acylation of dimedone, the choice of a catalytic base is paramount. Research has shown that while many bases lead exclusively to the O-acylated product, using 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst selectively promotes the formation of the desired C-acylation product. rsc.orgrsc.org Mechanistic studies suggest that with DMAP, an initial O-acylation is followed by a catalytic, solid-state Fries rearrangement to yield the thermodynamically more stable C-acylated isomer. rsc.org
Furthermore, the synthesis of various dimedone analogues has been achieved using novel catalytic systems. For example, multicomponent reactions involving dimedone, various aldehydes, and an amine can be catalyzed by task-specific ionic liquids. jacsdirectory.com These ionic liquids can act as both the catalyst and the reaction medium, often under solvent-free conditions, providing high yields and a recyclable catalytic system. jacsdirectory.com Other catalytic systems, such as those employing cerium(IV) oxide or zirconium oxychloride, have been used for condensation and cyclization reactions to build diverse heterocyclic structures onto the dimedone framework, showcasing the versatility of catalytic methods in generating a library of analogues. researchgate.netnih.gov
Flow Chemistry Applications and Scalability Considerations
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals, including this compound and its analogues. Flow chemistry offers numerous advantages such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous intermediates, and straightforward scalability. wuxiapptec.com These features are particularly beneficial for the synthesis of 2-acyl-1,3-diones, which can involve exothermic reactions and unstable intermediates.
Continuous flow systems are increasingly being explored for the industrial production of compounds like this compound. The superior heat and mass transfer characteristics of flow reactors, such as microreactors or tubular reactors, can lead to higher throughput and purity compared to conventional batch processes. wuxiapptec.com For instance, the generation of acylketene intermediates, which are precursors to 2-acyl-dimedone derivatives, has been successfully demonstrated in a flow system. This process involves the thermolysis of 2-diazo-1,3-dicarbonyl compounds, where the fine control over temperature and the rapid removal of by-products like nitrogen gas are crucial for a robust and scalable process. acs.org
The scalability of flow chemistry processes is often more direct than for batch reactions. Instead of increasing the reactor volume (scaling-up), production can be increased by running the process for longer durations or by 'numbering-up', which involves using multiple reactors in parallel. wuxiapptec.com This approach minimizes the need for re-optimization of reaction conditions when moving from laboratory-scale to industrial production. A study on the flow synthesis of β-ketoesters from diazodimedone (B167334) demonstrated the scalability of the process by running the reaction continuously for six hours, affording several grams of the product without the need for re-optimization. acs.org
| Parameter | Batch Process | Continuous Flow |
| Throughput | Lower | Higher |
| Heat Transfer | Less Efficient | Highly Efficient |
| Mass Transfer | Less Efficient | Highly Efficient |
| Safety | Higher risk with hazardous reactions | Improved safety, smaller reaction volumes |
| Scalability | Complex (Scaling-up) | Simpler (Numbering-up/Longer runs) |
| Process Control | Less Precise | Precise control of parameters |
Derivatization Strategies for Structural Modification
The structural framework of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially new chemical and biological properties. These modifications can be targeted at the dione (B5365651) ring or the butyryl side chain.
The dimedone moiety of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. One common strategy involves the condensation of the 1,3-dicarbonyl unit with various reagents. For example, multicomponent reactions involving dimedone, an aldehyde, and an amine or urea (B33335) derivative can lead to the formation of complex heterocyclic systems like acridinediones and quinazolinones. nih.govmdpi.com These reactions, often carried out in a one-pot fashion, provide an efficient route to structurally diverse analogues. nih.govmdpi.com
The active methylene (B1212753) group at the C2 position, even after acylation, can potentially undergo further reactions, although it is less reactive. More commonly, derivatization involves the carbonyl groups. For instance, enaminones can be formed by the reaction of the dione with amines, and these intermediates can be further cyclized to produce benzodiazepines and benzotriazoles. acgpubs.org
Another derivatization strategy involves modification of the butyryl side chain. The ketone group on the side chain can be a target for various transformations. For example, reduction of the carbonyl group would yield a secondary alcohol, introducing a new chiral center.
| Derivatization Strategy | Reagents | Product Class |
| Hantzsch Condensation | Aromatic aldehyde, aniline/ammonia | Acridinediones |
| Biginelli-type Reaction | Aryl aldehyde, thiourea | Dihydropyrimidinones/thiones |
| Enaminone Formation | o-phenylenediamine | Benzodiazepine/Benzotriazole precursors |
| Reduction of Side-Chain Ketone | Sodium borohydride (B1222165) | Hydroxy-substituted analogues |
The synthesis of chiral derivatives of this compound is an area of interest, particularly for applications where specific stereoisomers may exhibit enhanced biological activity. While this compound itself is achiral, chiral centers can be introduced through various synthetic transformations.
One potential approach to creating chiral analogues is through the stereoselective reduction of one or both of the carbonyl groups in the dimedone ring or the ketone in the butyryl side chain. The use of chiral reducing agents, such as those derived from chiral boranes or enzymes, could afford enantiomerically enriched secondary alcohols.
Another strategy involves the use of chiral auxiliaries during the synthesis. For instance, a chiral amine could be used to form a chiral enamine intermediate from dimedone, which could then be acylated with butyryl chloride. Subsequent removal of the chiral auxiliary would yield a chiral this compound analogue if a stereocenter is created and the stereoselectivity is controlled.
Furthermore, asymmetric catalysis could be employed. For example, a catalytic asymmetric conjugate addition of a butyryl equivalent to a dimedone precursor could potentially establish a chiral center at the C2 position. Although specific examples for the stereoselective synthesis of this compound derivatives are not widely reported, the principles of asymmetric synthesis provide a clear framework for how such chiral molecules could be accessed. mdpi.com The development of stereoselective methods for producing chiral 1,4-dihydropyridines, which can be synthesized from dimedone derivatives, highlights the potential for creating chiral heterocyclic analogues of this compound. mdpi.com
Advanced Structural Elucidation and Spectroscopic Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. open.edu It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular fingerprint. pressbooks.pub
For 2-Butyryldimedone, the IR spectrum provides critical evidence for its tautomeric state. The keto form is characterized by two distinct carbonyl (C=O) stretching vibrations from the ring dione (B5365651) and the butyryl side chain. The enol form, by contrast, would show a broad O-H stretching band due to the hydroxyl group, a C=C stretching vibration from the enol double bond, and a conjugated C=O stretch at a lower frequency compared to the keto form. acs.org The presence and relative intensity of these bands indicate which tautomer is present or if an equilibrium exists.
Table 1: Characteristic IR Absorption Bands for this compound Tautomers
| Functional Group | Vibrational Mode | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | Keto & Enol | ~2850-2960 |
| C=O (ring ketone) | Stretching | Keto | ~1730-1715 |
| C=O (side chain) | Stretching | Keto | ~1715-1700 |
| C=O (conjugated) | Stretching | Enol | ~1650-1600 |
| C=C (enol) | Stretching | Enol | ~1600-1550 |
| O-H (enol) | Stretching (broad) | Enol | ~3200-2500 |
Note: The exact wavenumbers can vary based on the sample's physical state (solid, liquid) and the solvent used.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be calculated with high precision. nih.gov
For this compound, an X-ray crystallographic study would unambiguously determine its solid-state conformation and, crucially, which tautomeric form exists in the crystal lattice. Research on similar 1,3-dicarbonyl compounds has shown that intramolecular hydrogen bonding in the enol form often stabilizes it, making it the preferred structure in the solid state. researchgate.net A study on 2-hydroxy-5-nitropyridine, for instance, revealed through X-ray diffraction that it exists in the oxo-form in the solid state, highlighting the technique's power in settling tautomeric questions. researchgate.net
A crystallographic analysis of this compound would provide data on its crystal system, space group, and unit cell dimensions, as well as the precise geometry of the molecule, confirming the planarity of the enol ring and the details of the intramolecular hydrogen bond.
Table 2: Hypothetical Crystallographic Data Parameters for this compound (Enol Form)
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic or Orthorhombic |
| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c |
| Z | The number of molecules per unit cell. | e.g., 4 |
| O-H···O Bond Length | Length of the intramolecular hydrogen bond. | ~2.4 - 2.6 Å |
| C=O Bond Length | Length of the conjugated carbonyl bond. | ~1.25 - 1.28 Å |
| C=C Bond Length | Length of the enol double bond. | ~1.34 - 1.37 Å |
Note: This table is illustrative of the data that would be obtained from an X-ray crystallography experiment.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. technologynetworks.comlibretexts.org The parts of a molecule that absorb light in this region are known as chromophores. msu.edushu.ac.uk This technique is particularly useful for studying conjugated systems.
In this compound, the chromophore changes depending on the tautomeric form. The keto form contains isolated carbonyl groups, which typically exhibit weak n→π* transitions. The enol form, however, contains a highly conjugated system (O=C-C=C-OH), which gives rise to strong π→π* transitions at longer wavelengths (higher absorbance). researchgate.net
The position of the absorption maximum (λmax) is sensitive to the solvent polarity. wuxibiology.com Polar solvents can stabilize one tautomer over the other, leading to shifts in the UV-Vis spectrum. By analyzing the spectrum in different solvents, the equilibrium between the keto and enol forms can be investigated. The enol form of 2-acylcyclohexane-1,3-diones typically shows a strong absorption band around 250-280 nm.
Table 3: Expected UV-Vis Absorption Data for this compound
| Tautomeric Form | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
| Keto | n→π | ~280-300 | Low (<100) |
| Enol | π→π | ~260-290 | High (>10,000) |
Note: λmax and ε values are highly dependent on the solvent used.
Reactivity and Chemical Transformations of 2 Butyryldimedone
Tautomerism and Keto-Enol Equilibria Studies
The reactivity of 2-butyryldimedone, a member of the 2-acyl-1,3-cyclohexanedione family, is profoundly influenced by its existence in various tautomeric forms. Like other β-dicarbonyl compounds, it undergoes keto-enol tautomerism, a spontaneous interconversion between the tri-keto form and several enolic isomers. pressbooks.publibretexts.org This equilibrium is a dynamic process, with the position of the equilibrium being sensitive to factors such as the solvent, temperature, and pH. masterorganicchemistry.communi.cz
In solution, this compound can exist as a mixture of the tri-keto tautomer and three possible enol forms. The enolization can occur at the dimedone ring or the butyryl side chain. The intramolecular hydrogen bonding in the enol forms contributes to their stability. pressbooks.pub For the parent compound, dimedone (5,5-dimethylcyclohexane-1,3-dione), the keto-enol equilibrium in chloroform (B151607) solution shows a 2:1 ratio in favor of the keto form. wikipedia.org However, the introduction of an acyl group at the C2 position, as in this compound, generally shifts the equilibrium towards the enolic forms due to the formation of a highly conjugated and stabilized system. For instance, the related compound 2,4-pentanedione exists as 76% enol tautomer at equilibrium, a preference attributed to stabilization through conjugation and intramolecular hydrogen bonding. pressbooks.pub
Studies on analogous 2-acyl-1,3-cyclohexanediones have shown that the enol form is dominant in non-polar solvents, where intramolecular hydrogen bonding is maximized. In polar, protic solvents like water, the equilibrium may shift back towards the keto form as intermolecular hydrogen bonding with the solvent competes with the internal hydrogen bond. The relative stability of the different enol tautomers is a subject of detailed spectroscopic and computational investigation.
Table 1: Keto-Enol Tautomerism in β-Dicarbonyl Compounds This table presents data for related β-dicarbonyl compounds to illustrate the principles governing the tautomeric equilibrium of this compound.
| Compound | Solvent | % Enol Form | Reference |
|---|---|---|---|
| Dimedone | Chloroform | ~33% | wikipedia.org |
| 2,4-Pentanedione | Neat | 76% | pressbooks.pub |
| Acetoacetic acid | CCl₄ | 49% | masterorganicchemistry.com |
| Acetoacetic acid | D₂O | <2% | masterorganicchemistry.com |
| Cyclohexanone | Room Temp | ~0.0001% | pressbooks.pub |
Acid-Base Properties and Protonation States
The presence of acidic protons is a key chemical feature of this compound. The hydrogen atom on the central carbon (C2) of the β-diketone system is particularly acidic due to the resonance stabilization of the resulting conjugate base (enolate). The negative charge on the enolate is delocalized over the two oxygen atoms and the central carbon atom, which significantly increases its stability.
The acidity of these compounds is typically expressed by their pKa value. For the parent compound, dimedone, the pKa in water is approximately 5.2. rsc.org The introduction of the electron-withdrawing butyryl group at the C2 position is expected to increase the acidity (lower the pKa) of this compound compared to dimedone. This is because the acyl group provides additional resonance stabilization for the enolate anion.
In basic solutions, this compound is readily deprotonated to form its corresponding enolate. This enolate is a potent nucleophile and a crucial intermediate in many of its reactions. In strongly acidic solutions, protonation occurs at one of the carbonyl oxygen atoms, which can facilitate acid-catalyzed reactions. pressbooks.pubmuni.cz The specific protonation state of the molecule is thus highly dependent on the pH of the medium.
Table 2: Acidity Constants of Related Cyclic β-Dicarbonyl Compounds
| Compound | pKa in Water | Reference |
|---|---|---|
| Dimedone | 5.2 - 5.4 | rsc.org |
| 1,3-Cyclopentanedione | 4.2 - 4.3 | rsc.org |
| Meldrum's Acid | 4.97 | - |
| Barbituric Acid | 4.01 | - |
Electrophilic and Nucleophilic Reaction Pathways
This compound exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile.
Nucleophilic Character: The enol and, more potently, the enolate form of this compound are strong carbon nucleophiles. rsc.org The enolate, typically generated by treatment with a base like sodium hydride or potassium tert-butoxide, readily participates in nucleophilic substitution and addition reactions. For example, it can be alkylated or acylated at the central C2 carbon, although this position is already substituted in this compound. The primary nucleophilic site for further reactions is often the enolic oxygen or the terminal carbon of the enolate system, leading to O-alkylation or C-alkylation products depending on the reaction conditions. The nucleophilic character of the enol form is central to its reaction with various electrophiles. masterorganicchemistry.com
Electrophilic Character: The carbonyl carbons in this compound are electrophilic centers and are susceptible to attack by nucleophiles. libretexts.org These reactions are typical of ketones and include additions of organometallic reagents, hydrides, and other nucleophiles. For instance, reaction with a strong nucleophile like an organolithium reagent would likely lead to addition at one of the carbonyl groups. libretexts.org The three carbonyl groups present different steric and electronic environments, potentially allowing for selective reactions under controlled conditions.
A common reaction pathway for related 1,3-diones is the Knoevenagel condensation, which involves the reaction with aldehydes and ketones, showcasing the nucleophilic nature of the C2 position. beilstein-journals.org While this compound itself cannot undergo this specific condensation at C2, its enamine derivatives can react with aldehydes. rsc.org
Oxidation and Reduction Chemistry
The carbonyl and enol functionalities of this compound allow for a range of oxidation and reduction reactions.
Oxidation: Oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can potentially cleave the ring or oxidize the side chain, leading to the formation of diketones or carboxylic acids.
Reduction: The carbonyl groups of this compound can be reduced to alcohols. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The use of milder, more selective reagents could potentially allow for the reduction of one carbonyl group over the others. For example, selective reduction of the side-chain ketone might be achievable under specific conditions, leading to a hydroxy-substituted dimedone derivative.
Cycloaddition Reactions and Heterocyclic Compound Formation
2-Acyl-1,3-diones like this compound are exceptionally valuable building blocks for the synthesis of a wide variety of heterocyclic compounds. ontosight.aipublish.csiro.auclockss.org The presence of multiple carbonyl groups and the acidic α-proton allows for condensation reactions with various dinucleophiles.
Formation of Heterocycles: A common strategy involves the reaction of the tri-carbonyl compound with hydrazine (B178648) or its derivatives to form pyrazoles. For example, reaction with hydrazine hydrate (B1144303) can lead to the formation of a pyrazole (B372694) ring fused to the cyclohexane (B81311) system, resulting in a tetrahydro-4H-indazol-4-one derivative. publish.csiro.auresearchgate.net Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. publish.csiro.au These reactions typically proceed via initial condensation at one of the ring carbonyls and the side-chain carbonyl, followed by cyclization. The versatility of this approach allows for the synthesis of diverse heterocyclic structures by varying the dinucleophile. clockss.orgresearchgate.netorganic-chemistry.orgekb.eg
Cycloaddition Reactions: Cycloaddition reactions offer a powerful method for constructing cyclic systems in a single step. libretexts.orglibretexts.org The enol form of this compound contains a conjugated π-system that can potentially act as a diene or a dienophile in Diels-Alder reactions. uc.pt More specifically, related acyl-diones are known to participate in hetero-Diels-Alder reactions as oxa-dienes, reacting with various dienophiles to form complex heterocyclic architectures like pyran derivatives. mdpi.com While specific examples involving this compound are not prevalent in the literature, the reactivity pattern is well-established for analogous systems.
Complexation Chemistry with Metal Ions
As a β-diketonate ligand, this compound is an excellent chelating agent for a wide range of metal ions. libretexts.org Upon deprotonation, it forms a bidentate enolate ligand that coordinates to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org
The resulting metal complexes have diverse structures and properties depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. The coordination number of the central metal can vary, leading to complexes with different geometries, such as square-planar, tetrahedral, or octahedral. mdpi.comlibretexts.org For example, divalent metal ions like Cu(II), Ni(II), and Co(II) can form neutral complexes of the type M(L)₂, where L is the deprotonated this compound ligand.
These metal complexes are of interest in various fields, including catalysis, materials science, and as analytical reagents. The specific properties of the this compound complexes, such as their solubility, stability, and spectroscopic characteristics, are influenced by the 5,5-dimethyl and the 2-butyryl substituents on the diketonate backbone.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics, independent of environmental effects.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms and molecules. plos.orgmdpi.com It has proven to be a robust tool for studying related β-dicarbonyl compounds, particularly for analyzing tautomeric equilibria and electronic properties. mdpi.comresearchgate.net
For 2-Butyryldimedone, DFT calculations would be instrumental in:
Tautomer Analysis: this compound, like other β-diketones, exists in a tautomeric equilibrium between its diketo and several enol forms. DFT can be used to calculate the ground-state energies of these different tautomers to predict their relative populations. Studies on similar 2-acyl-1,3-cyclohexanediones have successfully used DFT for this purpose. researchgate.net
Electronic Properties: Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Charge Distribution: DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule. This is crucial for predicting how this compound might interact with other reagents.
An illustrative DFT study on this compound would typically involve geometry optimization of the possible tautomers, followed by frequency calculations to confirm them as true minima on the potential energy surface.
Table 1: Illustrative DFT-Calculated Properties for this compound Tautomers This table presents hypothetical data to illustrate the typical output of DFT calculations for this type of molecule, based on findings for analogous compounds.
| Tautomer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Diketo Form | 5.2 | -6.8 | -1.5 | 5.3 |
| Enol Form 1 (Internal H-bond) | 0.0 | -6.2 | -1.1 | 5.1 |
| Enol Form 2 (External H-bond) | 1.8 | -6.4 | -1.3 | 5.1 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for energies and molecular properties. rsc.orgresearchgate.net
While a full geometry optimization with high-level ab initio methods might be computationally expensive for a molecule of this size, they are often used to refine the energies obtained from DFT calculations (single-point energy calculations). For this compound, this approach would be valuable for:
Benchmark Energies: Calculating highly accurate energies for the most stable conformers and tautomers to serve as a benchmark for less computationally intensive methods.
Reaction Barriers: Accurately predicting the energy barriers for reactions such as proton transfer between the tautomeric forms. Studies on other carbonyl compounds have successfully used ab initio calculations to define intermediates and transition states in reaction sequences. publish.csiro.aunih.gov
This compound possesses conformational flexibility, primarily due to rotation around the single bonds within its butyryl side chain. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. ubc.ca
The key dihedral angle for analysis in this compound is the one defined by the atoms of the C(ring)-C(ring)-C(carbonyl)-C(ethyl) bond. A potential energy surface (PES) scan, performed by systematically rotating this bond and calculating the energy at each step using methods like DFT, can map out the conformational landscape. This reveals the low-energy conformers (e.g., anti and gauche) and the energy barriers separating them.
Table 2: Hypothetical Conformational Analysis of this compound (Enol Form) This table illustrates potential results from a conformational analysis, with energies relative to the most stable conformer.
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti | ~180° | 0.0 | 75.2 |
| Gauche (+) | ~ +60° | 0.8 | 12.4 |
| Gauche (-) | ~ -60° | 0.8 | 12.4 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe molecular behavior. mdpi.comknu.edu.af These simulations solve Newton's equations of motion for a system of particles, yielding a trajectory that reveals information about conformational changes and interactions with the environment.
MD simulations are ideal for exploring the conformational flexibility of this compound in a dynamic context. By simulating the molecule over a period of nanoseconds, one can observe transitions between different conformational states. This provides a more realistic picture of the molecule's flexibility than static quantum calculations.
From the MD trajectory, it is possible to analyze the distribution of dihedral angles and calculate the free energy profile for bond rotation. This allows for the determination of rotational barriers, which are the energy required to rotate from one conformer to another. For alkyl-substituted compounds, these barriers are typically in the range of a few kcal/mol. researchgate.netcdnsciencepub.commdpi.com For the central C-C bond in the butyryl group of this compound, the barrier would dictate the rate of interconversion between the gauche and anti conformers.
Table 3: Illustrative Calculated Rotational Barriers for the Butyryl Group This table shows hypothetical energy barriers for the rotation around the C(ring)-C(butyryl) bond, based on data from similar molecules.
| Rotational Transition | Energy Barrier (kcal/mol) |
|---|---|
| Anti to Gauche | 3.5 |
| Gauche to Gauche | 5.0 |
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. The tautomeric equilibrium of β-diketones, for instance, is known to be sensitive to solvent polarity. mdpi.commdpi.com MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of these effects.
Key aspects that can be studied include:
Solvation Free Energy: Calculating the free energy change when the molecule is transferred from the gas phase to a solvent. This helps in understanding its solubility and the relative stability of different tautomers in various media.
Solvation Shell Structure: Analyzing the arrangement of solvent molecules around the solute. For example, in a protic solvent like water, one could study the hydrogen bonding network between water and the carbonyl/hydroxyl groups of this compound.
Solvation Dynamics: Studying the time-dependent response of the solvent to a change in the solute's electronic state (e.g., after photoexcitation). This provides insight into how quickly the solvent shell reorganizes, a process known as solvation dynamics. nih.gov
Table 4: Illustrative Solvation Free Energies for the Most Stable Enol Tautomer of this compound This table provides hypothetical values to demonstrate how solvent polarity might affect the stability of the molecule.
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
|---|---|---|
| Chloroform (B151607) | 4.8 | -4.5 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | -6.2 |
| Acetonitrile | 37.5 | -8.1 |
| Water | 80.1 | -9.7 |
Intermolecular Interactions and Self-Assembly
The structure of this compound, featuring a polar β-diketone functional group and nonpolar alkyl regions, governs its intermolecular interactions. The primary forces at play are dipole-dipole interactions and London dispersion forces. ebsco.comkhanacademy.org
Dipole-Dipole Interactions: The two carbonyl groups in the dimedone ring create a significant permanent dipole moment. This allows this compound molecules to align, with the partially positive carbon of one molecule's carbonyl group attracting the partially negative oxygen of a neighboring molecule. msu.edu These forces are crucial in determining the physical properties of the substance, such as its boiling point and solubility in polar solvents. msu.edusaskoer.ca
Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors. In the presence of protic solvents (like water or alcohols) or other donor molecules, hydrogen bonds can form, influencing solubility and interaction with biological systems. ebsco.com
These non-covalent interactions can drive the self-assembly of this compound molecules into higher-ordered supramolecular structures. osti.gov In solution or at interfaces, a balance between hydrophobic effects (aggregation of the alkyl parts) and dipole-dipole interactions can lead to the formation of aggregates, micelles, or films. saskoer.ca The study of such self-assembly processes is critical for applications in materials science and drug delivery. Computational methods like molecular dynamics (MD) simulations are employed to model these aggregation processes over time, revealing the thermodynamics and kinetics of assembly. semanticscholar.orgnih.govrsc.org
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational quantum chemistry methods are instrumental in predicting the spectroscopic properties of molecules, which aids in structure elucidation and the interpretation of experimental data. Density Functional Theory (DFT) is a widely used approach for this purpose. nih.govmdpi.com
For this compound, theoretical calculations can predict key spectroscopic data:
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for calculating the 1H and 13C NMR chemical shifts. nih.govscielo.org.za These calculations provide a theoretical spectrum that can be compared with experimental results to confirm assignments of specific protons and carbons in the molecule. schrodinger.com The accuracy of these predictions depends on the chosen functional and basis set. researchgate.net
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govscielo.org.za By calculating the energies of electronic transitions (e.g., n → π* and π → π* transitions associated with the carbonyl groups), TD-DFT can predict the wavelength of maximum absorption (λmax). These predictions help in understanding the electronic structure and chromophores within the molecule.
The table below illustrates a hypothetical comparison between computationally predicted and experimentally observed spectroscopic data for a molecule like this compound, showcasing the typical agreement achieved by modern computational methods.
| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| 13C NMR (C=O) | DFT/B3LYP/6-31G(d) | ~190-205 ppm | (Varies with solvent) |
| 1H NMR (α-proton) | DFT/GIAO | ~3.5-4.0 ppm (enol form) | (Varies with solvent) |
| UV-Vis λmax | TD-DFT | ~270-290 nm | ~280 nm (in ethanol) |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. europa.eu If this compound were identified as a hit compound with desirable biological activity, QSAR and ligand design principles would be applied to develop more potent and selective analogs. wikipedia.org
Development of Predictive Models for Biological Activity
The first step involves synthesizing or computationally generating a library of derivatives based on the this compound scaffold. The biological activity of these compounds (e.g., IC₅₀ values against an enzyme) would be measured experimentally. A predictive QSAR model is then developed by correlating this activity with calculated molecular descriptors. nih.gov Various statistical methods, from Multiple Linear Regression (MLR) to machine learning algorithms like neural networks, can be used to build the model. frontiersin.orgresearchgate.net
Molecular Descriptors and Feature Selection
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a QSAR study on this compound derivatives, a wide range of descriptors would be calculated. imist.ma
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Wiener Index | Molecular branching and compactness |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Geometric (3D) | Molecular Surface Area | Shape and steric properties |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |
Feature selection is a critical step to identify the most relevant descriptors that influence biological activity, avoiding overfitting and creating a more robust model. frontiersin.org
Model Validation and Interpretability
A QSAR model's predictive power must be rigorously validated. researchgate.net
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's internal consistency, often measured by the Q² statistic. imist.ma
External Validation: The model's ability to predict the activity of new, unseen compounds is tested using an external test set of molecules that were not used in model training. The predictive performance is typically measured by R²pred. imist.ma
Applicability Domain: A crucial aspect of validation is defining the model's applicability domain, which specifies the chemical space where the model can make reliable predictions. frontiersin.orgresearchgate.net
An interpretable model allows researchers to understand which structural features (e.g., adding a hydrogen bond donor or increasing hydrophobicity) are likely to increase or decrease activity, guiding the rational design of new ligands. rsc.orgdiva-portal.org
Cheminformatics and Data Mining for Structure-Function Relationships
Cheminformatics involves the use of computational tools to analyze large datasets of chemical information. If this compound were part of a high-throughput screening campaign, cheminformatics and data mining would be essential for making sense of the results.
By representing molecules as structural fingerprints, large chemical databases (like PubChem or ChEMBL) can be rapidly searched to find compounds structurally similar to this compound. This "similarity searching" can identify commercially available analogs for testing or reveal existing compounds with known but different biological activities, a process known as drug repurposing.
Furthermore, data mining algorithms can analyze large datasets of diverse compounds and their activities to uncover novel structure-activity relationships that might not be apparent from a smaller, focused library. These analyses can identify privileged scaffolds or functional groups associated with a desired biological effect, providing valuable starting points for new drug discovery projects. nih.govnih.gov
Biological Activity and Mechanism of Action Research
Herbicidal Activity and Target Site Interactions
2-Butyryldimedone, a member of the diketone chemical class, is recognized for its biological activity, primarily as a herbicide. Its mechanism of action is centered on the disruption of essential biochemical pathways in target plant species. Research has overwhelmingly identified its principal target as the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), a key component in plastoquinone (B1678516) and tocopherol biosynthesis.
The primary mode of herbicidal action for this compound and related triketone compounds is the inhibition of the 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) enzyme (EC 1.13.11.27). frontiersin.org HPPD is a non-heme Fe(II)-dependent oxygenase that plays a critical role in the tyrosine catabolism pathway. frontiersin.orgbeilstein-journals.org It catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA). frontiersin.orgbeilstein-journals.org
HGA is an essential precursor for the synthesis of plastoquinone and tocopherols (B72186) (Vitamin E). Plastoquinone is a vital cofactor for the enzyme phytoene (B131915) desaturase in the carotenoid biosynthesis pathway and also functions as an electron carrier in the photosynthetic electron transport chain. By inhibiting HPPD, these herbicides prevent the formation of HGA. beilstein-journals.org This blockage leads to a deficiency in plastoquinone, which in turn disrupts carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll (B73375) from photo-oxidation. In their absence, exposure to sunlight results in rapid chlorophyll degradation and bleaching of the foliage, followed by necrosis and plant death. beilstein-journals.org This distinct symptom is a hallmark of HPPD-inhibiting herbicides. The significant differences in HPPD amino acid sequences between plants and mammals provide a basis for the selective toxicity of these herbicides. beilstein-journals.org
Kinetic studies are fundamental to understanding the potency and mechanism of enzyme inhibitors. For HPPD inhibitors, this analysis typically involves determining the inhibitor concentration that produces 50% inhibition (IC₅₀) and the inhibition constant (Kᵢ). Triketone herbicides, the class to which this compound belongs, are known to be potent, slow-binding inhibitors of HPPD. nih.govnih.gov
The inhibition mechanism involves the diketone or triketone moiety of the inhibitor chelating the active site Fe(II) ion, competing with the natural substrate, HPPA. beilstein-journals.orgnih.gov This binding is often a multi-step process. For instance, studies on the similar triketone inhibitor nitisinone (B1678953) (NTBC) show that it binds preferentially to the enzyme-iron complex (HPPD-Fe(II)) in a two-phase, three-step process. nih.gov This process includes the initial association of the inhibitor, bidentate chelation with the iron atom, and subsequent conversion of the bound enol to a more tightly bound enolate. nih.gov The dissociation rate for such inhibitors can be extremely slow, making them quasi-irreversible inhibitors. nih.gov
While specific kinetic values for this compound are not detailed in the provided search results, data for structurally related commercial HPPD inhibitors illustrate the high potency of this chemical class.
Interactive Data Table: Inhibition Constants of Commercial HPPD Herbicides
| Compound | Target Enzyme | Kᵢ (µM) | Reference |
| Mesotrione | Arabidopsis thaliana HPPD (AtHPPD) | 0.013 | beilstein-journals.org |
| Compound I12 | Arabidopsis thaliana HPPD (AtHPPD) | 0.011 | beilstein-journals.org |
| Compound I23 | Arabidopsis thaliana HPPD (AtHPPD) | 0.012 | beilstein-journals.org |
X-ray crystallography has been instrumental in elucidating the binding mode of inhibitors to the HPPD active site. nih.gov Structural analyses of HPPD-inhibitor complexes reveal a conserved binding architecture. The active site contains a catalytic Fe(II) ion coordinated by a "2-His-1-Glu facial triad". nih.gov
Inhibitors like this compound, which belong to the triketone class, act as competitive inhibitors by mimicking the binding of the natural substrate, HPPA. beilstein-journals.org The β-keto-enol group of the inhibitor forms a bidentate chelation with the active site Fe(II) ion, a crucial interaction for potent inhibition. nih.gov This interaction effectively blocks the substrate from binding and undergoing catalysis. Beyond the metal chelation, the inhibitor's aroyl group typically occupies a hydrophobic pocket, forming key interactions with surrounding amino acid residues, which contributes to binding affinity and selectivity. nih.gov These studies provide a structural basis for the slow-binding kinetics and high affinity observed with this class of inhibitors. nih.gov
Computational methods such as molecular docking and molecular dynamics (MD) simulations complement experimental data by predicting and analyzing the binding poses of inhibitors within the enzyme's active site. frontiersin.orgnih.govnih.gov For HPPD inhibitors, these studies consistently show that the molecule orients itself to allow the diketone moiety to chelate the catalytic Fe(II) ion. frontiersin.orgnih.gov
Simulations have identified several key amino acid residues in the Arabidopsis thaliana HPPD (AtHPPD) active site that are crucial for inhibitor binding. nih.gov These interactions stabilize the inhibitor-enzyme complex.
Interactive Data Table: Key Residue Interactions in HPPD-Inhibitor Binding
| Residue | Interaction Type | Role in Binding | Reference |
| His226 | Metal Coordination | Part of the catalytic triad (B1167595) coordinating the Fe(II) ion. | nih.gov |
| His308 | Metal Coordination | Part of the catalytic triad coordinating the Fe(II) ion. | nih.gov |
| Glu394 | Metal Coordination | Part of the catalytic triad coordinating the Fe(II) ion. | nih.gov |
| Phe381 | π-π Stacking | Forms hydrophobic interactions with the inhibitor's aromatic ring. | nih.gov |
| Phe424 | π-π Stacking | Forms hydrophobic interactions with the inhibitor's aromatic ring. | nih.gov |
| Gln307 | Hydrogen Bond | Can form hydrogen bonds with the inhibitor. | nih.gov |
The herbicidal efficacy of the diketone and triketone class of compounds is overwhelmingly attributed to the potent inhibition of HPPD. While herbicides can sometimes exhibit activity against multiple targets, the available literature focuses almost exclusively on HPPD as the target for this chemical family. There is no specific information within the reviewed sources to suggest that this compound or its close analogs are significant inhibitors of other common herbicide targets such as Acetyl-CoA carboxylase (ACCase), acetolactate synthase (ALS), dihydroorotate (B8406146) dehydrogenase (DHODH), dihydrofolate reductase (DHFR), or very-long-chain fatty acid (VLCFA) synthesis enzymes. The characteristic bleaching symptoms caused by these compounds are a direct consequence of HPPD inhibition and are not consistent with the modes of action of these other enzyme targets. beilstein-journals.org
Structure-Activity Relationship (SAR) studies are essential for optimizing the herbicidal activity of lead compounds. For HPPD inhibitors, SAR studies have explored modifications to both the diketone/triketone core and the associated aromatic moiety. nih.gov These studies reveal that both components are crucial for high efficacy.
The 1,3-diketone structure is a critical pharmacophore, as it is directly involved in chelating the Fe(II) ion in the HPPD active site. nih.gov Modifications to the aroyl group attached to the diketone ring significantly influence herbicidal potency and spectrum.
Interactive Data Table: SAR Insights for HPPD Inhibitors
| Structural Modification | Impact on Herbicidal Activity | Rationale / Observation | Reference |
| Aromatic Ring Substituents | |||
| Electron-withdrawing groups (e.g., F, Cl, NO₂) | Generally increases activity | Enhances binding affinity within the active site pocket. The position of the substituent is also critical. | researchgate.net |
| Strong electron-donating groups (e.g., OH, OMe) | Generally decreases activity | May lead to unfavorable interactions or altered electronic properties that reduce binding. | researchgate.net |
| Heterocyclic rings (e.g., pyridine) | Can exhibit superior activity | Provides opportunities for new interactions within the active site, potentially increasing potency and altering selectivity. | beilstein-journals.org |
| Cyclohexanedione Ring | |||
| Substitution at C-2 | Essential for activity | The side chain containing the aroyl group is necessary for interaction with the hydrophobic pocket of the enzyme. | nih.gov |
These studies demonstrate that a delicate balance of steric, electronic, and hydrophobic properties is required to achieve optimal herbicidal activity. nih.gov SAR findings guide the synthesis of new analogs with improved potency, better crop selectivity, and a broader weed control spectrum. nih.govmdpi.com
Mechanisms of Action at the Cellular and Physiological Levels in Plants
This compound is a member of the 2-acyl-cyclohexane-1,3-dione chemical class. nih.gov This class is structurally analogous to triketone herbicides, which are known to act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.govacs.org The mechanism of action for these herbicides is well-established and serves as the primary model for understanding this compound's effects in plants.
The HPPD enzyme is a critical component in the tyrosine catabolic pathway in plants. nih.govnih.gov It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisic acid (HGA). acs.org HGA is an essential precursor for the biosynthesis of two vital compounds: plastoquinone and tocochromanols (including Vitamin E). nih.govnih.gov
Inhibition of HPPD by a compound like this compound leads to a cascade of detrimental effects:
Plastoquinone Depletion : Plastoquinone is a crucial cofactor for the enzyme phytoene desaturase (PDS), which is a key step in the carotenoid biosynthesis pathway. nih.gov The depletion of the plastoquinone pool directly impedes carotenoid production. acs.org
Carotenoid Deficiency : Carotenoids play a vital role in photosynthesis by protecting chlorophyll from photo-oxidative damage. acs.org Without adequate carotenoids, chlorophyll is rapidly destroyed by light energy, leading to the characteristic bleaching or whitening of plant tissues. acs.orgfrontiersin.org
Cellular Disruption : The ultimate result of this enzymatic inhibition is the disruption of photosynthesis and subsequent plant death. digitellinc.com This mode of action is effective for both pre-emergence and post-emergence weed control. nih.gov
Analysis of Plant Resistance Mechanisms and Strategies for Overcoming Resistance
The emergence of resistance in weed populations is a significant challenge for herbicides, including those that inhibit the HPPD enzyme. acs.orgmoa-technology.com While specific studies on plant resistance to this compound are not documented, the mechanisms of resistance to other triketone herbicides are well understood and can be extrapolated.
There are two primary mechanisms by which plants can develop resistance to HPPD inhibitors:
Target-Site Resistance (TSR) : This involves genetic mutations in the hppd gene itself. These mutations can alter the structure of the HPPD enzyme, reducing the binding affinity of the herbicide. This makes the enzyme less sensitive to inhibition, allowing it to function even in the presence of the compound.
Non-Target-Site Resistance (NTSR) : This form of resistance involves mechanisms that prevent the herbicide from reaching its target enzyme in a toxic concentration. A primary NTSR mechanism is enhanced metabolic detoxification. nih.gov Plants can evolve to more rapidly metabolize the herbicide into non-toxic forms, often through processes like glycosylation, where a sugar molecule is attached to the herbicide, neutralizing it. nih.gov
Strategies to manage and overcome herbicide resistance are critical for sustainable agriculture. These include:
Rotation of Herbicides : Avoiding the repeated use of herbicides with the same mode of action to reduce selection pressure for resistant weeds. acs.org
Use of Herbicide Mixtures : Applying multiple herbicides with different modes of action to control a broader spectrum of weeds and make it more difficult for resistance to evolve.
Development of New Herbicides : Research into novel chemical scaffolds and modes of action is essential to combat existing resistance. nih.gov
Antimicrobial Activity Studies
Derivatives of dimedone (5,5-dimethylcyclohexane-1,3-dione) are recognized for possessing a wide range of biological activities, including antibacterial and antifungal properties. sirjana.innih.goveurekaselect.com
Identification of Specific Microbial Targets and Pathways
The herbicidal target of this compound's chemical class, the HPPD enzyme, is not exclusive to plants. It is a widespread enzyme found in nearly all living organisms, including a vast number of bacterial species where it participates in the tyrosine degradation pathway. frontiersin.org This suggests that a primary microbial target for this compound is likely the bacterial HPPD enzyme. By inhibiting this enzyme, the compound could disrupt essential metabolic pathways in susceptible bacteria.
Furthermore, studies on related compounds, such as quinoxaline (B1680401) 1,4-dioxides, have shown that antimicrobial action can involve DNA damage and interference with redox homeostasis in microbes. mdpi.com While this specific mechanism has not been confirmed for this compound, it highlights that compounds can have multiple modes of action. The broad antimicrobial potential of dimedone derivatives suggests that they may interact with various cellular targets. sirjana.inmdpi.com
Structure-Activity Relationships for Antimicrobial Potency
While direct structure-activity relationship (SAR) studies for the antimicrobial potency of this compound are limited, extensive research on the herbicidal activity of 2-acyl-cyclohexane-1,3-diones provides critical insights. This research clarifies how modifications to the acyl side chain affect the inhibition of the HPPD enzyme, a key target in both plants and microbes.
A study analyzing 76 congeners of 2-acyl-cyclohexane-1,3-diones against plant HPPD established several key structural requirements for potent activity: nih.govresearchgate.net
The 1,3-dione moiety is an essential feature for HPPD inhibition. researchgate.net
The length of the acyl side chain is a major determinant of inhibitory potency. researchgate.net
The research found that a side chain of 11 carbons (undecanoyl) was optimal for HPPD inhibition, demonstrating significantly higher potency than the commercial herbicide sulcotrione. researchgate.net In contrast, compounds with shorter acyl chains, such as the four-carbon chain of this compound, are expected to be less active as HPPD inhibitors.
| Compound Analogue (Acyl Chain) | Chain Length | Relative HPPD Inhibitory Activity (I50) |
|---|---|---|
| Butyryl (C4) | 4 | Less Potent |
| Hexanoyl (C6) | 6 | Moderately Potent |
| Octanoyl (C8) | 8 | Potent |
| Undecanoyl (C11) | 11 | Most Potent (Optimal) |
| Myristoyl (C14) | 14 | Less Potent |
This data strongly suggests that for activities involving HPPD inhibition, the butyryl group of this compound is suboptimal compared to longer alkyl chains.
Other Bioactive Properties and Proposed Molecular Mechanisms
The dimedone scaffold and its derivatives are associated with a diverse array of other bioactive properties beyond herbicidal and antimicrobial effects. Research into related compounds has uncovered potential applications in medicine and pest control.
Anticancer and Anti-inflammatory Properties : Various heterocyclic compounds synthesized from dimedone have shown promise as anticoagulant, antiviral, anticancer, and anti-inflammatory agents. eurekaselect.com Chromene derivatives of dimedone, for instance, have been evaluated for their antiproliferative effects against several cancer cell lines. eurekaselect.com
Insecticidal Activity : Structurally related natural β-triketones, such as leptospermone, have demonstrated insecticidal properties. digitellinc.com The mechanism of toxicity in insects like Aedes aegypti mosquitoes was found to be linked to the inhibition of carbonic anhydrase, an enzyme distinct from the primary herbicidal target, HPPD. digitellinc.com This indicates that these compounds can have different modes of action in different organisms.
These findings underscore the chemical versatility of the dimedone structure and suggest that this compound could possess a wider range of biological activities than currently documented, warranting further investigation into its molecular mechanisms.
Environmental Fate and Behavior in Agrochemical Contexts
Degradation Pathways in Environmental Compartments
The breakdown of a chemical in the environment can occur through various processes, including photodegradation, microbial degradation, and hydrolysis. fao.org The rates and products of these degradation pathways determine the persistence and potential impact of the compound.
Photodegradation Kinetics and Product Identification
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. herts.ac.uk The kinetics of this process, often expressed as a half-life (DT50), indicate how quickly the compound degrades under specific light conditions. The identification of the resulting degradation products is crucial for a complete environmental assessment.
Specific studies detailing the photodegradation kinetics and identifying the photolytic degradation products of 2-Butyryldimedone could not be located in the available literature.
Microbial Degradation Mechanisms and Metabolite Characterization in Soil and Water
Microbial degradation is a key process where microorganisms such as bacteria and fungi break down organic compounds for energy and nutrients. frontiersin.org This process is fundamental to the removal of many organic pollutants from soil and water. frontiersin.org The characterization of the resulting metabolites is important, as they can sometimes be more mobile or toxic than the parent compound.
There is no specific information available on the microbial degradation of this compound in soil or water, nor on the identity of any potential microbial metabolites.
Hydrolysis and Other Abiotic Transformation Processes
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. fao.org The rate of hydrolysis is often dependent on the pH of the water. Other abiotic (non-biological) processes can also contribute to the transformation of a chemical in the environment.
No data on the rate of hydrolysis or other abiotic transformation processes for this compound were found in the reviewed sources.
Mobility and Transport in Soil and Aquatic Systems
The mobility of a chemical in the environment determines its potential to move from the point of application and contaminate other areas, including groundwater. chemsafetypro.comnih.gov This is largely governed by its adsorption and desorption behavior in soil.
Adsorption and Desorption Dynamics with Soil Constituents
Adsorption is the process by which a chemical binds to soil particles, while desorption is the release of the chemical from these particles. scialert.netnih.gov The extent of adsorption is influenced by the chemical's properties and the soil's composition, such as its organic carbon and clay content. scialert.netnih.gov The soil adsorption coefficient (Koc) is a standardized measure of a chemical's tendency to be adsorbed by soil. chemsafetypro.com
Specific experimental data on the adsorption and desorption dynamics of this compound with soil constituents, including Koc values, are not available in the public domain.
Leaching Potential and Groundwater Contamination Pathways
Leaching is the process by which a chemical is transported through the soil with water. nih.gov Chemicals with low adsorption to soil and high water solubility have a higher potential to leach and contaminate groundwater. nih.gov Assessing this potential is a critical component of environmental risk assessment for any substance applied to land. hse.gov.ukeuropa.eu
Due to the lack of data on soil adsorption and degradation, the leaching potential and potential groundwater contamination pathways for this compound cannot be determined at this time.
Surface Runoff and Volatilization from Agricultural Lands
The movement of agrochemicals from their point of application is a critical factor in their environmental distribution. Two significant pathways for this movement are surface runoff and volatilization.
Volatilization: Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to move into the atmosphere. oup.com This process is influenced by a compound's vapor pressure, temperature, soil moisture, and air flow. researchgate.netresearchgate.net For this compound, the estimated vapor pressure is 0.14 Pa, which is relatively low. mdpi.com Generally, compounds with low vapor pressure are less prone to significant volatilization from soil and plant surfaces. oup.com Environmental conditions such as higher temperatures and moist soil surfaces can increase the rate of volatilization for many pesticides. researchgate.netresearchgate.net However, as the soil surface dries, volatilization can be significantly reduced. researchgate.net Based on its estimated vapor pressure, significant losses of this compound to the atmosphere from agricultural lands are not expected to be a primary dissipation pathway.
Persistence and Half-Life Determination in Various Environmental Matrices
The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. This is often quantified by its half-life (t½), the time it takes for 50% of the initial amount of the substance to degrade. nih.govresearchgate.net
Based on predictive models, the environmental persistence of this compound has been estimated across different matrices. These estimations provide an insight into its potential to remain in the environment.
| Environmental Matrix | Estimated Half-Life | Source |
| Air | 1.417 days (Atmospheric oxidation) | mdpi.com |
| Water | 900 hours (approximately 37.5 days) | mdpi.com |
| Soil | 1800 hours (75 days) | mdpi.com |
| Sediment | 8100 hours (approximately 337.5 days) | mdpi.com |
| Overall Persistence Time | 1810 hours (approximately 75.4 days) | mdpi.com |
Environmental Interactions with Biotic Components
The interaction of this compound with living organisms in the environment is a key aspect of its ecological profile. This includes its availability for uptake, how it is transformed by organisms, and its influence on microbial communities.
Bioavailability refers to the fraction of a chemical in the environment that is accessible for uptake by an organism. mdpi.com In soil and water, this is often related to the amount of the chemical that is dissolved in the water phase. mdpi.com The potential for a chemical to accumulate in the tissues of an organism is known as bioaccumulation, often expressed as the Bioconcentration Factor (BCF).
For this compound, the estimated Log BCF is 1.794, which corresponds to a BCF of 62.18. mdpi.com This value suggests a low potential for bioaccumulation in aquatic organisms. Generally, compounds with a BCF of less than 1000 are not considered to be significantly bioaccumulative. The uptake of chemicals by plants is also a crucial consideration. Plants can absorb chemicals from the soil through their roots and translocate them to other tissues. oup.comfrontiersin.org The physicochemical properties of a compound, such as its water solubility and partitioning behavior, influence its uptake by plants. oup.com Specific studies on the uptake of this compound by particular plant or microbial species have not been identified.
Biotransformation is the chemical alteration of a substance by a living organism. uni-muenchen.demdpi.com In non-target organisms like plants and microorganisms, this process often leads to the detoxification of foreign compounds (xenobiotics). mdpi.com The metabolism of xenobiotics typically occurs in phases, starting with the introduction of polar functional groups (Phase I) followed by conjugation with endogenous molecules to increase water solubility and facilitate excretion (Phase II). mdpi.commdpi.com
Specific pathways for the biotransformation of this compound in non-target organisms have not been detailed in the available literature. However, research on related dimedone derivatives provides some insights. For example, some fungi are known to produce and metabolize dimedone methyl ethers. oup.commdpi.com The degradation of many organic compounds in the environment is driven by microbial enzymes. academicjournals.orgnih.gov Microorganisms possess a diverse range of enzymes, such as oxygenases and hydrolases, that can break down complex organic molecules. scielo.bruni-muenchen.demdpi.com It is plausible that soil microorganisms could degrade this compound, utilizing it as a carbon source, although the specific enzymes and pathways involved remain to be elucidated. In plants, enzymes like cytochrome P450s and glutathione (B108866) S-transferases are known to be involved in the metabolism of herbicides and other xenobiotics. maxapress.commdpi.com
The introduction of a chemical into the soil can have an impact on the structure and function of soil microbial communities. frontiersin.org These communities are vital for ecosystem processes such as decomposition and nutrient cycling. mdpi.comnih.gov The application of certain agrochemicals can lead to shifts in the abundance and diversity of microbial populations. academicjournals.org For example, some herbicides can temporarily select for microorganisms that are capable of degrading them. academicjournals.org
There is no specific research available on the effects of this compound on soil microbial communities or key ecosystem processes like nutrient cycling. Nutrient cycling involves the transformation of elements like nitrogen and phosphorus into forms that are available to plants, a process largely mediated by soil microorganisms. mdpi.commdpi.com Any substance that significantly alters the microbial community could potentially disrupt these cycles. researchgate.net Given the lack of specific data, the potential for this compound to influence these processes can only be inferred from its general chemical properties and the behavior of other organic compounds in soil. Further research would be necessary to determine any specific impacts.
Future Research Directions and Translational Perspectives
Development of Novel 2-Butyryldimedone Analogues with Enhanced Efficacy and Environmental Profile
The development of new this compound analogues is a critical avenue for future research, aiming to improve herbicidal efficacy against resistant weeds and to enhance the environmental profile of these compounds. nih.govoup.com The core strategy involves the chemical modification of the this compound structure to optimize its interaction with the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), while also considering factors like soil mobility and degradation. nih.govresearchgate.net
Research into related triketone herbicides has shown that modifications to various parts of the molecule can significantly impact its properties. researchgate.netacs.org For instance, the synthesis of novel 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives has yielded compounds with good pre-emergent herbicidal activity and a broad spectrum of weed control. figshare.comnih.gov One such derivative, compound II15, has shown promise for its crop safety in wheat and maize. figshare.comnih.gov Another study focused on creating triketone-containing quinazoline-2,4-dione derivatives, with some of the synthesized compounds showing a broader weed control spectrum than the commercial herbicide mesotrione. researchgate.netacs.org
Future efforts in developing this compound analogues could draw inspiration from these studies, exploring a variety of chemical substitutions and modifications. A key goal will be to design molecules that are more lipophilic and less mobile in soil, which would reduce the potential for groundwater contamination. nih.gov
Table 1: Potential Modifications of this compound and their Desired Outcomes
| Structural Modification | Rationale | Desired Outcome | Relevant Research |
| Alteration of the acyl side chain | To enhance binding affinity to the HPPD enzyme. researchgate.net | Increased herbicidal potency. | Dayan et al. (2009) researchgate.net |
| Introduction of heterocyclic rings | To explore new chemical space and interactions with the target site. researchgate.net | Novel modes of action or improved selectivity. | Synthesis of quinazoline-2,4-dione derivatives. researchgate.netacs.org |
| Modification of the dimedone ring | To improve physicochemical properties for better uptake and translocation in plants. | Enhanced systemic activity. | General principles of herbicide design. caws.org.nz |
| Pro-herbicide strategies | Designing the molecule to be activated within the target plant. figshare.comsioc-journal.cn | Increased selectivity and reduced off-target effects. | Development of 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives. figshare.comnih.gov |
Integration of Systems Biology and 'Omics' Approaches for Deeper Mechanistic Understanding
A deeper understanding of how this compound and its analogues affect biological systems at a molecular level is crucial for their rational design and effective use. The integration of systems biology with 'omics' technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for this purpose. cambridge.orgaltex.org
These approaches can provide a holistic view of the cellular response to the compound, moving beyond the primary target to map out the broader network of affected pathways. nih.gov For example, metabolomics has been used to study the impact of both natural and synthetic β-triketone herbicides on soil microbial communities, a technique referred to as Environmental Metabolic Footprinting (EMF). researchgate.net Such studies can reveal the environmental fate and impact of these compounds.
Furthermore, 'omics' technologies are invaluable for elucidating mechanisms of herbicide resistance. cambridge.org Transcriptomics can identify up-regulated genes in resistant weed populations, potentially pointing to detoxification pathways or mutations in the target enzyme. researchgate.net Proteomics can then confirm changes at the protein level. This detailed mechanistic insight is essential for developing strategies to overcome resistance and for designing new analogues that are less prone to it. researchgate.net The study of the 4-hydroxyphenylpyruvate dioxygenase Inhibitor Sensitive 1-Like (HSL) protein in higher plants, for instance, has benefited from such approaches, leading to the development of rice mutants with enhanced resistance to β-triketone herbicides. lifeasible.compnas.org
Advanced Computational Modeling for Rational Design and Prediction
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted efficacy. For example, QSAR and docking studies have been successfully applied to a series of triketone-quinoline hybrids to propose new candidates with improved herbicidal performance. nih.gov
Molecular docking simulates the interaction between a small molecule and its protein target, in this case, the HPPD enzyme. researchgate.net This allows researchers to visualize how different analogues of this compound might bind to the active site and to design modifications that enhance this interaction. researchgate.netacs.org The development of platforms like cropCSM, which use graph-based signatures and machine learning, represents a significant step forward in designing potent and safe herbicides. oup.comnih.gov
Table 2: Computational Tools for Herbicide Design
| Modeling Technique | Application in this compound Research | Potential Benefits |
| QSAR | Predicting the herbicidal activity of novel analogues based on their chemical structure. | Rapid screening of large virtual compound libraries. nih.govresearchgate.net |
| Molecular Docking | Visualizing and optimizing the binding of analogues to the HPPD enzyme. | Rational design of more potent inhibitors. researchgate.netresearchgate.net |
| Molecular Dynamics | Simulating the dynamic behavior of the compound-enzyme complex over time. | Understanding the stability of binding and the mechanism of action. |
| AI and Machine Learning | Developing predictive models for efficacy, toxicity, and environmental fate. infosys.comfrontiersin.org | Accelerated discovery and reduced development costs. infosys.com |
Exploration of New Applications beyond Agrochemicals
While the primary application of this compound and its relatives has been in agriculture, their unique chemical properties suggest potential for use in other fields. The ability of the triketone motif to interact with metal ions and biological molecules opens up possibilities in areas such as pharmaceuticals and materials science. researchgate.netacs.org
For instance, some agrochemical companies are already leveraging their expertise in compound discovery to explore applications in animal health products and pharmaceuticals. nichino.co.jp The core structures of some herbicides have been found to have other biological activities, and this could be the case for this compound derivatives as well. The structural similarity of the HPPD target site to other enzymes in different organisms could be a starting point for exploring new therapeutic applications.
Further research could involve screening libraries of this compound analogues against a wide range of biological targets to identify novel activities. This could lead to the discovery of new lead compounds for drug development or other industrial applications.
Collaborative Research Initiatives and Data Sharing for Compound Discovery and Development
Data sharing platforms are becoming increasingly important in this landscape. vipergen.comchemdx.org Databases that curate chemical structures, biological activity data, and computational models can serve as a valuable resource for the entire research community. researchgate.netriken.jpcam.ac.uk The ioChem-BD project, for example, aims to create an open-data platform for computational chemistry and materials science, fostering transparency and reproducibility. oscars-project.eu
For a compound like this compound, a centralized database of its analogues, their properties, and their biological effects would be immensely beneficial. This would prevent the duplication of research efforts and allow scientists to build upon each other's work more effectively. Such initiatives can be catalyzed by integrating knowledge from key stakeholders, including farming, academic, industry, and government sectors. researchgate.net
Q & A
Q. Basic
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm structural integrity by matching peak assignments to predicted splitting patterns and chemical shifts. IR spectroscopy validates functional groups (e.g., diketone stretches) .
- Chromatography : HPLC or GC-MS with a standardized column (e.g., C18) quantifies purity. Include retention times and mobile-phase composition .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and polymorphic stability .
How should researchers address batch-to-batch variability in this compound synthesis?
Q. Advanced
- Quality Control : Implement batch-specific HPLC and NMR profiling to track impurities (e.g., unreacted precursors or side products). Compare spectral overlays for consistency .
- Parameter Optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature fluctuations, stirring rates) affecting yield and purity .
- Documentation : Archive raw data (e.g., chromatograms, spectra) for cross-batch audits .
How can contradictory data between current and prior studies on this compound be resolved?
Q. Advanced
- Source Analysis : Compare experimental conditions (e.g., solvent polarity, pH) and characterization methods (e.g., column type in HPLC) .
- Falsification Testing : Replicate prior experiments under identical conditions to isolate discrepancies. Use statistical tools (e.g., t-tests) to evaluate significance .
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers, adjusting for methodological differences .
What strategies are effective in designing experiments to explore novel properties of this compound?
Q. Advanced
- Hypothesis-Driven Milestones : Define objectives (e.g., "Assess photostability under UV light") and break tasks into phases (synthesis → stability testing → mechanistic analysis) .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., acetylated diketones) to highlight unique behaviors .
- Risk Mitigation : Pre-test high-risk steps (e.g., air-sensitive reactions) using small-scale trials .
What safety protocols are essential when handling this compound in the lab?
Q. Basic
- Exposure Mitigation : Use fume hoods for synthesis and wear nitrile gloves. For spills, neutralize with inert absorbents (e.g., vermiculite) .
- First Aid : Immediate rinsing of eyes/skin with water (15+ minutes) and medical consultation for inhalation/ingestion .
- Storage : Label containers with hazard symbols and store in airtight, light-resistant containers at –20°C .
What methodological approaches validate the reliability of contradictory spectral data for this compound?
Q. Advanced
- Cross-Validation : Compare data across multiple instruments/labs. For NMR, use internal standards (e.g., TMS) and solvent-matched controls .
- Error Analysis : Quantify signal-to-noise ratios and integration errors in spectral peaks. Apply Monte Carlo simulations to assess uncertainty .
- Peer Review : Share raw data files (e.g., JCAMP-DX formats) for independent verification .
How can statistical methods enhance the interpretation of this compound bioassay data?
Q. Advanced
- Dose-Response Modeling : Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., four-parameter logistic model). Report 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
- Multivariate Analysis : Use PCA or PLS to correlate structural features (e.g., substituent electronegativity) with bioactivity .
What literature review strategies are recommended for contextualizing this compound research?
Q. Basic
- Database Searches : Use SciFinder or Reaxys to filter studies by synthesis routes, properties, and applications. Track citations via Web of Science .
- Source Evaluation : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over patents or preprints .
- Keyword Optimization : Combine terms like "this compound stability" or "diketone derivatives reactivity" .
How can synthesis conditions for this compound be systematically optimized?
Q. Advanced
- High-Throughput Screening : Test solvent/base combinations in microplates to identify optimal yield conditions .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to pinpoint rate-limiting steps .
- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
